
1,1'-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple ethyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) typically involves multi-step organic reactions. One common method includes the alkylation of a hexane derivative with triethylbenzene under controlled conditions. The reaction requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using specialized reactors. The conditions are optimized to maximize yield and purity, often involving high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethylhexane: A simpler analog with fewer ethyl groups.
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(4-tert-butylbenzene): A structurally similar compound with tert-butyl groups instead of triethyl groups.
Uniqueness
1,1’-(3,4-Diethylhexane-3,4-diyl)bis(3,4,5-triethylbenzene) is unique due to its specific arrangement of ethyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
824401-16-3 |
|---|---|
Molecular Formula |
C34H54 |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
5-[3,4-diethyl-4-(3,4,5-triethylphenyl)hexan-3-yl]-1,2,3-triethylbenzene |
InChI |
InChI=1S/C34H54/c1-11-25-21-29(22-26(12-2)31(25)15-5)33(17-7,18-8)34(19-9,20-10)30-23-27(13-3)32(16-6)28(14-4)24-30/h21-24H,11-20H2,1-10H3 |
InChI Key |
KDQUKIHBYDGXRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1CC)CC)C(CC)(CC)C(CC)(CC)C2=CC(=C(C(=C2)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


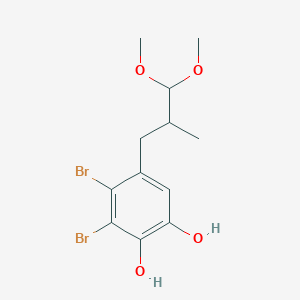
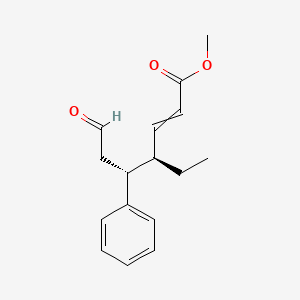
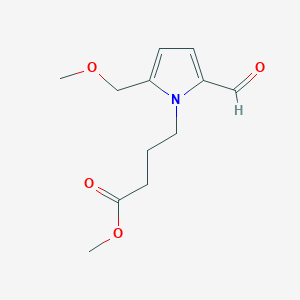

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
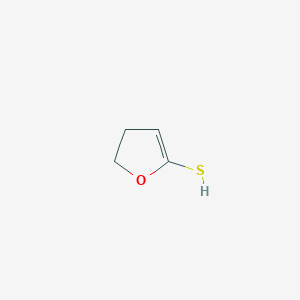
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)

![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
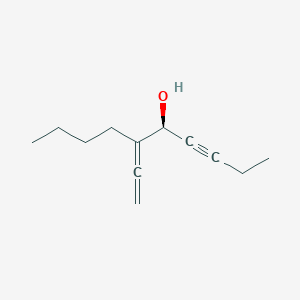
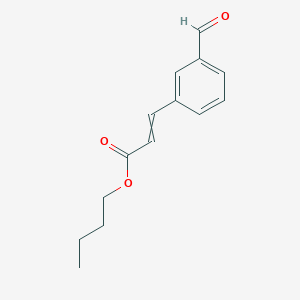
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
